1-(3-(Trifluoromethoxy)phenyl)ethanamine, also known by its IUPAC name (1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine, is a chiral compound with significant interest in medicinal chemistry. Its unique structural features arise from the presence of both trifluoromethoxy and fluorine substituents on the phenyl ring, imparting distinct physicochemical properties that enhance its potential for various applications in scientific research and industry. The compound has a molecular formula of and a molecular weight of approximately 223.17 g/mol .
The compound belongs to the class of aromatic ethylamines, characterized by an ethylamine backbone linked to a substituted phenyl ring. Its structural characteristics suggest potential applications in pharmacology and materials science due to the influence of the trifluoromethoxy group on its chemical behavior and biological activity .
The synthesis of 1-(3-(trifluoromethoxy)phenyl)ethanamine typically involves several key steps:
The molecular structure of 1-(3-(trifluoromethoxy)phenyl)ethanamine is characterized by:
1-(3-(Trifluoromethoxy)phenyl)ethanamine can undergo several chemical reactions:
The mechanism of action for 1-(3-(trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets such as enzymes or receptors:
Studies indicate that modifications in lipophilicity due to trifluoromethyl substitutions can significantly influence pharmacokinetics and pharmacodynamics.
The physical and chemical properties of 1-(3-(trifluoromethoxy)phenyl)ethanamine include:
Property | Value |
---|---|
Molecular Weight | 223.17 g/mol |
Density | Not readily available |
Boiling Point | Not specified |
Solubility | Soluble in DMSO |
1-(3-(Trifluoromethoxy)phenyl)ethanamine has several applications across various fields:
1-(3-(Trifluoromethoxy)phenyl)ethanamine (CAS RN: 477312-25-7) has evolved from a synthetic curiosity to a privileged scaffold in medicinal chemistry. Initially cataloged as a structural analog of bioactive phenethylamines, this compound gained prominence through systematic derivatization studies in the early 2000s. Its emergence coincided with pharmaceutical industry efforts to leverage para-substituted aromatic amines, but the meta-trifluoromethoxy variant offered distinct advantages in metabolic stability and spatial positioning for target engagement. The compound's development accelerated with the commercialization of enantiopure forms (>97% purity) by suppliers like Synthonix , enabling structure-activity relationship (SAR) studies across diverse target classes.
Key structural analogs highlight the scaffold's versatility:Table 1: Structural Analogs of 1-(3-(Trifluoromethoxy)phenyl)ethanamine
Compound | Substituent Position | Molecular Weight | Key Significance |
---|---|---|---|
1-(4-(Trifluoromethoxy)phenyl)ethanamine | para | 205.18 g/mol | Enhanced CNS penetration in sigma receptor ligands [6] |
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | 3,5-di | 257.18 g/mol | Critical intermediate for neurokinin-1 antagonists [7] |
(αR)-α-(Trifluoromethyl)benzenemethanamine | Chiral center | 175.15 g/mol | Demonstrated role in asymmetric synthesis |
1-(3-(Trifluoromethyl)phenyl)ethanamine HCl | meta-CF₃ | Not specified | Commercial availability for drug discovery [4] |
The scaffold's trajectory exemplifies how targeted substitution pattern exploration transforms simple architectures into multipurpose pharmacophores.
The trifluoromethoxy (-OCF₃) group at the meta-position confers strategic advantages that extend beyond traditional fluorine effects:
Electronic Modulation: The -OCF₃ group exhibits a strong negative Hammett constant (σₘ = 0.38) combined with high lipophilicity (π = 1.04), creating a unique electronic profile that enhances membrane permeability while resisting oxidative metabolism. This balances bioavailability and metabolic stability more effectively than -CF₃ or halogens [7].
Stereoelectronic Effects: In CCR1 antagonist development, the -OCF₃ group improved potency (IC₅₀ = 22 nM) by enabling favorable van der Waals interactions with hydrophobic binding pockets. Molecular modeling revealed that the oxygen atom engages in dipole-dipole interactions inaccessible to -CF₃ analogs [2].
Conformational Influence: Compared to para-substituted isomers, the meta-position of -OCF₃ in this scaffold induces a 30° torsional angle shift in benzylamine derivatives. This repositions the amine pharmacophore for optimal engagement with G-protein coupled receptors (GPCRs) and enzymes .
Synthetic accessibility further bolsters utility:Table 2: Synthetic Routes to Trifluoromethoxy-Substituted Benzylamines
Method | Key Reagents/Conditions | Yield | Advantages |
---|---|---|---|
Reductive Amination | NaBH₄/ZnCl₂, RT, ethanol [8] | 60-75% | Broad substrate scope |
Nitrile Reduction | LiAlH₄, THF, reflux [6] | 80-92% | High enantiopurity retention |
Grignard-Acetyl Hydrazide | R-MgX + acetic anhydride, -15°C [7] | 45-65% | Tolerates electron-deficient arenes |
These properties make -OCF₃ a versatile bioisostere for optimizing pharmacokinetic and pharmacodynamic profiles.
The chiral center in 1-(3-(trifluoromethoxy)phenyl)ethanamine enables stereoselective interactions with biological targets, exemplified by its role in:
Enantioselective Synthesis: (S)-Enantiomers (e.g., CAS RN: 951247-75-9) are synthesized via asymmetric hydrogenation using Ru-BINAP catalysts (99% ee) or chiral resolution with tartaric acid derivatives. The (R)-enantiomer of α-(trifluoromethyl)benzylamine (CAS RN: 22038-85-3) similarly achieves >99.9% ee through advanced resolution techniques [6].
Biological Stereoselectivity: In 17β-HSD3 inhibitors, the (S)-(+)-enantiomer of benzylamine derivatives exhibited 10-fold higher potency (IC₅₀ = 370 nM) than the (R)-form due to optimal positioning in the enzyme's substrate-binding cleft. Docking studies confirmed hydrogen bonding between the protonated amine and catalytic residues is geometrically feasible only with (S)-configuration .
Targeted Drug Design: Chiral benzylamines serve as core structures in neurokinin-1 antagonists (e.g., casopitant intermediates) where the (R)-enantiomer shows 300-fold selectivity over off-target receptors. The trifluoromethoxy group's conformation directs the amine toward Asp residues in the binding pocket [7].
Table 3: Biological Significance of Chiral Benzylamine Derivatives
Target Class | Chiral Compound | Activity | Stereochemical Requirement |
---|---|---|---|
Neurokinin-1 Receptor | (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | IC₅₀ = 0.19 nM [7] | (R)-configuration critical |
17β-HSD3 Inhibitors | (S)-N-(2-(1-Acetylpiperidin-4-ylamino)benzyl)acetamide | IC₅₀ = 76 nM | S-enantiomer active |
Sigma Receptor Ligands | (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine | High CNS penetration [6] | S-form preferred |
This stereochemical precision underpins the scaffold’s value in designing next-generation therapeutics with optimized selectivity.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7